molecular formula C9H10N2O B12099927 1,3-Dimethyl-1H-indazol-6-ol

1,3-Dimethyl-1H-indazol-6-ol

Cat. No.: B12099927
M. Wt: 162.19 g/mol
InChI Key: XLGKSXWTTFOOGY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C9H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and pyrazole ring system, with hydroxyl and methyl groups attached to the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-indazol-6-ol can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves scalable methods such as:

    Transition Metal Catalysis: Utilizing transition metal catalysts like copper or silver to facilitate the cyclization and formation of the indazole ring.

    Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1,3-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-indazol-5-amine: Similar structure but with an amine group at the 5-position.

    1,3-Dimethyl-1H-indazol-6-amine: Similar structure but with an amine group at the 6-position.

Uniqueness

1,3-Dimethyl-1H-indazol-6-ol is unique due to its hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its amine-substituted analogs. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound in the indazole family.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,3-dimethylindazol-6-ol

InChI

InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3

InChI Key

XLGKSXWTTFOOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)O)C

Origin of Product

United States

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